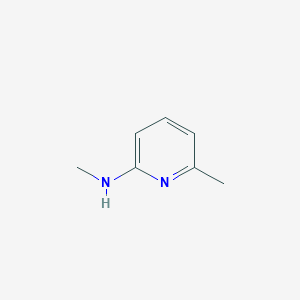

N,6-dimethylpyridin-2-amine

Description

The exact mass of the compound N,6-dimethylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,6-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-3-5-7(8-2)9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVYSURSVXECJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97986-08-8 | |

| Record name | N,6-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N,6-dimethylpyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the chemical properties, synthesis, reactivity, and spectroscopic profile of N,6-dimethylpyridin-2-amine. Designed for the modern researcher, this document synthesizes foundational chemical principles with practical, field-proven insights to support its application in medicinal chemistry, ligand design, and novel materials development.

Introduction

N,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a secondary amine on an electron-deficient pyridine ring flanked by a sterically influential methyl group, imparts a unique combination of basicity, nucleophilicity, and reactivity. As a member of the aminopyridine class, which are core scaffolds in numerous pharmaceuticals, understanding its chemical behavior is crucial for the rational design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its properties, from synthesis and purification to detailed reactivity profiles and spectroscopic signatures.

Physicochemical and Structural Properties

The inherent properties of N,6-dimethylpyridin-2-amine are dictated by its heterocyclic aromatic system and the interplay of its functional groups. While experimental data for this specific isomer is sparse, properties can be reliably predicted based on its structure and comparison with its well-characterized precursor, 2-amino-6-methylpyridine.

Table 1: Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,6-dimethylpyridin-2-amine | - |

| Synonyms | (6-Methylpyridin-2-yl)(methyl)amine | - |

| CAS Number | 155789-98-3 (For 5-bromo derivative) | [2] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| XLogP3 (Predicted) | ~1.3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 |[4] |

Table 2: Physical Properties (Analog-Based)

| Property | Value | Comments and Source |

|---|---|---|

| Appearance | Yellowish crystalline low-melting solid | Based on 2-amino-6-methylpyridine.[5][6] |

| Melting Point | 40-44 °C | Data for 2-amino-6-methylpyridine.[7][8] |

| Boiling Point | 208-209 °C | Data for 2-amino-6-methylpyridine.[5][7] |

| Solubility | Faint turbidity in water; soluble in organic solvents like methanol, chloroform. | Based on 2-amino-6-methylpyridine.[6][9] |

| pKa (Predicted) | ~7.5 | Estimated based on the pKa of 2-amino-6-methylpyridine (~7.4) and the slight electron-donating effect of the N-methyl group.[7] |

Synthesis and Purification

The most direct and industrially scalable approach to N,6-dimethylpyridin-2-amine is the selective N-methylation of its commercially available precursor, 2-amino-6-methylpyridine.

Causality in Synthetic Design:

The primary amine of 2-amino-6-methylpyridine is significantly more nucleophilic than the endocyclic pyridine nitrogen. This difference allows for selective alkylation at the exocyclic amine under controlled conditions. The choice of base is critical: a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the amine to form a highly nucleophilic amide anion without competing in the subsequent Sₙ2 reaction. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions. The methylating agent should be reactive, with methyl iodide or dimethyl sulfate being common choices.

Detailed Experimental Protocol: N-methylation of 2-amino-6-methylpyridine

-

Preparation: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. Slowly add a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF dropwise.

-

Expert Insight: The addition should be slow to control the evolution of hydrogen gas. The formation of a suspension or precipitate indicates the generation of the sodium amide salt.

-

-

Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.

-

Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N,6-dimethylpyridin-2-amine as a pure product.

Chemical Reactivity and Mechanistic Insights

The molecule possesses two primary sites of reactivity: the exocyclic secondary amine and the endocyclic pyridine nitrogen. The presence of the methyl group at the 6-position introduces steric hindrance that modulates the accessibility of both nitrogen atoms.

Reactivity at the Exocyclic Amine (Site A)

The secondary amine is the most nucleophilic center in the molecule. It readily participates in a variety of classical amine reactions:

-

Acylation/Sulfonylation: Reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.

-

N-Arylation: Can undergo copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, with aryl halides to form tri-substituted amines.[10][11]

-

Reaction with Nitrites: In acidic conditions, secondary aromatic amines can react with sodium nitrite to form N-nitrosamines.[12] This is a key difference from primary aminopyridines, which would undergo diazotization.

Reactivity at the Endocyclic Pyridine Nitrogen (Site B)

The lone pair of the pyridine nitrogen is part of the sp² hybrid orbital and contributes to the molecule's basicity.

-

Protonation: It readily protonates in the presence of acids to form pyridinium salts.

-

Quaternization: While it can be alkylated by potent electrophiles like methyl triflate to form a quaternary pyridinium salt, this reaction is significantly slower than at the exocyclic amine. The steric bulk of the adjacent 6-methyl group and the N-methylamino group hinders the approach of electrophiles.

Role as a Ligand

Like its precursor, N,6-dimethylpyridin-2-amine can act as a bidentate or monodentate ligand, coordinating with transition metals through one or both nitrogen atoms to form stable metal complexes. The precursor, 2-amino-6-methylpyridine, is known to coordinate with Cu(II) to form complexes with antibacterial activity.[9]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule's structure. The following are predicted spectra based on its structure and data from close analogs.[7][13]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic (H3, H5) | δ 6.2-6.5 ppm (2H, m) | Protons on the pyridine ring. |

| Aromatic (H4) | δ 7.2-7.4 ppm (1H, t) | Triplet due to coupling with H3 and H5. | |

| N-H | δ 4.5-5.5 ppm (1H, broad s) | Exchangeable proton, broad signal. | |

| N-CH₃ | δ ~2.9 ppm (3H, s) | Singlet for the N-methyl group. | |

| C-CH₃ | δ ~2.4 ppm (3H, s) | Singlet for the ring methyl group. | |

| ¹³C NMR | Aromatic C=N | δ ~158 ppm | Carbon at position 2, attached to two nitrogens. |

| Aromatic C-CH₃ | δ ~156 ppm | Carbon at position 6. | |

| Aromatic CH | δ 105-140 ppm | Remaining three aromatic carbons. | |

| N-CH₃ | δ ~30 ppm | N-methyl carbon. | |

| C-CH₃ | δ ~24 ppm | Ring methyl carbon. | |

| IR | N-H Stretch | 3350-3310 cm⁻¹ (single, sharp) | Characteristic of a secondary amine. |

| C-H Stretch (sp²) | 3100-3000 cm⁻¹ | Aromatic C-H bonds. | |

| C-H Stretch (sp³) | 2950-2850 cm⁻¹ | Methyl C-H bonds. | |

| C=N, C=C Stretch | 1600-1450 cm⁻¹ | Pyridine ring vibrations. | |

| C-N Stretch | 1335-1250 cm⁻¹ | Aromatic amine C-N bond. | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 122 | Corresponds to the molecular weight. |

| | Base Peak | m/z = 107 | Loss of a methyl radical ([M-15]⁺). |

Applications in Research and Development

The utility of N,6-dimethylpyridin-2-amine is primarily as a chemical intermediate and a molecular scaffold.

-

Drug Discovery: The aminopyridine core is a "privileged scaffold" in medicinal chemistry. This compound serves as a starting point for synthesizing libraries of molecules for screening. For instance, derivatives of 2-amino-4-methylpyridine have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an important target in inflammatory diseases.[14]

-

Ligand Synthesis: Its ability to act as a ligand makes it a candidate for developing novel catalysts and functional materials. The substitution pattern allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[9]

-

Agrochemicals: Aminopyridine derivatives are also used in the development of pesticides and herbicides.[15]

Safety, Handling, and Storage

As a substituted aminopyridine, N,6-dimethylpyridin-2-amine should be handled with care, assuming a hazard profile similar to its precursor, 2-amino-6-methylpyridine.[16]

Table 4: GHS Hazard Classification (Based on 2-amino-6-methylpyridine)

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[7] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[7][16] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[16] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[16] |

| STOT-SE | Category 3 | H335: May cause respiratory irritation.[16] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]

-

Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing.[16]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

N,6-dimethylpyridin-2-amine is a nuanced chemical building block whose reactivity is governed by the delicate interplay of its two nitrogen centers and the steric influence of the 6-methyl group. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile molecule into their synthetic strategies for drug discovery, catalysis, and materials science.

References

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

ResearchGate. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

National Institutes of Health. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

National Institutes of Health. (2012). 6-Methylpyridin-2-amine. PMC. Retrieved from [Link]

-

SciELO. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dimethyl-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine.... Retrieved from [Link]

-

Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

-

AMiner. (n.d.). The Reactivity of Pyridine-Imine and Diamine Ligands with Dimethylplatinum(ii) Compounds. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 155789-98-3・5-Bromo-N,6-dimethylpyridin-2-amine・5-Bromo-N,6-dimethylpyridin-2-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 14. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to N,6-dimethylpyridin-2-amine

CAS Number: 97986-08-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,6-dimethylpyridin-2-amine is a substituted pyridine derivative belonging to the broader class of aminopyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to serve as versatile building blocks for the synthesis of more complex molecules. The pyridine ring, a six-membered heteroaromatic system, is a common motif in natural products, pharmaceuticals, and agrochemicals, prized for its chemical stability and capacity for diverse functionalization.

This guide provides a comprehensive technical overview of N,6-dimethylpyridin-2-amine, including its chemical identity, synthesis, physicochemical properties, reactivity, and potential applications in drug discovery and development. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document will draw upon established knowledge of closely related analogs, such as 2-amino-6-methylpyridine and 2-amino-4,6-dimethylpyridine, to provide a well-rounded and insightful perspective for the research scientist.

Chemical Identity and Physicochemical Properties

A clear definition of the subject molecule is foundational to any technical discussion. The key identifiers and computed physicochemical properties of N,6-dimethylpyridin-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 97986-08-8 | Alfa Chemistry |

| IUPAC Name | N,6-dimethylpyridin-2-amine | Alfa Chemistry[1] |

| Molecular Formula | C₇H₁₀N₂ | Alfa Chemistry[1] |

| Molecular Weight | 122.17 g/mol | Alfa Chemistry[1] |

| Canonical SMILES | CC1=NC(=CC=C1)NC | Alfa Chemistry[1] |

| InChIKey | PFVYSURSVXECJA-UHFFFAOYSA-N | Alfa Chemistry[1] |

| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[1] |

| Hydrogen Bond Acceptor Count | 2 | Alfa Chemistry[1] |

| Complexity | 83 | Alfa Chemistry[1] |

Synthesis and Purification

Conceptual Synthesis Workflow

A plausible synthetic route would involve the N-methylation of the commercially available 2-amino-6-methylpyridine. This transformation is a standard procedure in organic synthesis. The choice of methylating agent and reaction conditions is critical to control selectivity, particularly to avoid quaternization of the pyridine ring nitrogen.

Caption: Conceptual workflow for the synthesis of N,6-dimethylpyridin-2-amine.

Exemplary Protocol: N-methylation of an Aminopyridine

The following is a representative, non-validated protocol based on general principles of N-alkylation. Note: This protocol would require optimization for the specific substrate.

-

Preparation: To a solution of 2-amino-6-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the corresponding anion. Subsequently, add a methylating agent (e.g., methyl iodide, 1.05 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N,6-dimethylpyridin-2-amine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for N,6-dimethylpyridin-2-amine are not available, the expected spectroscopic data can be inferred from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl group, and a singlet for the C6-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two methyl carbons. The chemical shifts will be characteristic of the substituted pyridine system.

Reference Data for a Related Isomer (2-Amino-4,6-dimethylpyridine in CDCl₃):

| Signal Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.35, 6.13 | 158.59, 156.32, 148.94, 114.40, 105.89 |

| NH₂ | 4.4 | - |

| CH₃ | 2.325, 2.168 | 23.80, 20.81 |

Source: ChemicalBook. This data is for an isomer and should be used for reference only.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 123.17.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for N-H stretching (if any secondary amine character is present or as an overtone), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and N-H bending.

Chemical Reactivity and Medicinal Chemistry Applications

The reactivity of N,6-dimethylpyridin-2-amine is governed by the nucleophilicity of the exocyclic nitrogen and the pyridine ring nitrogen, as well as the potential for electrophilic substitution on the pyridine ring.

Tautomeric Equilibrium

A key aspect of the chemical behavior of 2-aminopyridines is the tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form.[2] For 6-methylpyridin-2-amine, the equilibrium strongly favors the thermodynamically more stable aromatic amine.[2] This stability dictates that the imine tautomer exists only as a transient intermediate in solution.[2]

Applications as a Scaffold in Drug Discovery

The aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] Derivatives of aminopyridines and related nitrogen-containing heterocycles have shown a broad spectrum of biological activities, including:

-

Anticancer Agents: The pyrimidine nucleus, a related heterocyclic system, is a well-established pharmacophore in oncology.[4] A novel series of aminodimethylpyrimidinol derivatives were developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[5][6]

-

Antibacterial and Antifungal Agents: Pyridine derivatives have been investigated for their antimicrobial properties.[3] For instance, copper(II) complexes of 2-amino-6-methylpyridine and its derivatives have been synthesized and shown to possess antibacterial activity.[7]

-

Kinase Inhibitors: The 2-aminopyrimidine structure is a key component in many kinase inhibitors, such as Imatinib, which targets Bcr-Abl kinase.[8]

-

Central Nervous System (CNS) Agents: The dimethylamine pharmacophore is present in numerous FDA-approved drugs, including those targeting the CNS.[9]

The N,6-dimethylpyridin-2-amine scaffold can be utilized in drug discovery campaigns through further functionalization. The exocyclic amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecules. The pyridine ring itself can undergo electrophilic substitution, although the activating nature of the amino and methyl groups can lead to a mixture of products.

Caption: Potential derivatization reactions of N,6-dimethylpyridin-2-amine.

Safety and Handling

Comprehensive safety data for N,6-dimethylpyridin-2-amine is not available. Therefore, it is prudent to handle this compound with the same precautions as its close structural analogs, such as 2-amino-6-methylpyridine.

Hazard Identification for 2-Amino-6-methylpyridine (CAS 1824-81-3):

-

GHS Classification:

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[10]

-

Acute Toxicity, Dermal (Category 2), H310: Fatal in contact with skin.[10]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[10]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[10]

-

Specific target organ toxicity - single exposure (Category 3), H335: May cause respiratory irritation.[10]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields or goggles.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

N,6-dimethylpyridin-2-amine is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific isomer is sparse, a strong foundation of knowledge from related aminopyridine compounds provides a clear roadmap for its synthesis, characterization, and application. Its structural motifs are present in a multitude of biologically active molecules, suggesting that derivatives of N,6-dimethylpyridin-2-amine could be promising candidates for the development of new therapeutic agents. As with any chemical research, proper safety precautions based on the known hazards of closely related compounds are paramount.

References

-

Fisher Scientific. SAFETY DATA SHEET 2-Amino-4,6-dimethylpyrimidine. [Link]

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

-

National Center for Biotechnology Information. 6-Methylpyridin-2-amine. [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

-

ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

Sources

- 1. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Monograph: N,6-Dimethylpyridin-2-amine

Molecular Weight Verification, Synthesis, and Application in Fragment-Based Drug Discovery

Part 1: Executive Summary & Physicochemical Profile

In the architecture of modern drug discovery, N,6-dimethylpyridin-2-amine (CAS: 97986-08-8) serves as a high-value pharmacophore scaffold.[1] Unlike simple pyridines, the specific substitution pattern—a methyl group at the C6 position and a methylamino group at C2—imparts unique electronic properties and steric constraints.[1]

This guide focuses on the critical parameter of Molecular Weight (MW) not merely as a physical constant, but as a determinant of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) in hit-to-lead optimization. We analyze its role as a nucleophilic building block in the synthesis of kinase inhibitors and PET radiotracers (e.g., Tau imaging agents).[1]

Molecular Identity Table[1]

| Property | Specification | Technical Note |

| IUPAC Name | N,6-Dimethylpyridin-2-amine | Specific isomer; distinct from 3,6- or 4,6-dimethyl analogs.[1] |

| CAS Number | 97986-08-8 | Verified for the N-methyl, C6-methyl isomer.[1] |

| Molecular Formula | C₇H₁₀N₂ | Carbon count is critical for lipophilicity calculations.[1] |

| Molecular Weight | 122.17 g/mol | Average mass for stoichiometric calculations.[1] |

| Exact Mass | 122.0844 Da | Monoisotopic mass for HRMS validation.[1] |

| LogP (Calc) | ~1.3 | Ideal range for CNS penetration (blood-brain barrier).[1] |

| pKa (Calc) | ~7.2 (Pyridine N) | Basic enough to form salts; affects solubility.[1] |

Part 2: The Role of MW in Ligand Efficiency

In Fragment-Based Drug Discovery (FBDD), the molecular weight of a starting fragment dictates the "growth potential" of the molecule. N,6-dimethylpyridin-2-amine (MW 122.[1][2][3]17) is a "Golden Triangle" fragment.[1]

The Efficiency Equation:

Where

-

Implication: To maintain a high LE (>0.3), any derivative synthesized from this core must exhibit significant potency gains relative to the mass added.[1] The low MW of this scaffold allows researchers to add complex side chains (up to ~350 Da) while keeping the final drug candidate under the "Rule of 5" limit (MW < 500).

Part 3: Synthetic Methodology (Self-Validating Protocol)

To utilize this compound, one must often synthesize it de novo or purify it from commercial sources.[1] Below is a high-fidelity protocol for the synthesis of N,6-dimethylpyridin-2-amine via Nucleophilic Aromatic Substitution (

Reaction Logic

The reaction exploits the electron-deficient nature of the pyridine ring.[1] The chlorine at C2 is a good leaving group, activated by the ring nitrogen.[1] The methyl group at C6 provides steric bulk that prevents over-alkylation at the ring nitrogen, directing the nucleophile (methylamine) to the C2 position.

Protocol Steps

Reagents:

-

2-Chloro-6-methylpyridine (1.0 eq)[1]

-

Methylamine (2.0 M in THF, 3.0 eq)

-

Catalyst: Copper(I) oxide (0.05 eq) - Optional, enhances rate.

-

Solvent: Ethanol or sealed tube neat.[1]

Workflow:

-

Charge: In a pressure vessel, dissolve 2-Chloro-6-methylpyridine in Ethanol.

-

Addition: Add Methylamine solution slowly at 0°C to prevent exotherm spikes.

-

Thermolysis: Seal the vessel and heat to 120°C for 12 hours. The elevated temperature is required to overcome the activation energy of the

on the electron-rich methyl-pyridine system.[1] -

Workup: Cool to RT. Concentrate in vacuo to remove excess methylamine and solvent.[1]

-

Extraction: Dissolve residue in DCM; wash with saturated

to remove HCl byproducts. -

Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Visualization of Synthesis Pathway

Caption: Figure 1. S_NAr synthesis pathway converting 2-chloro-6-methylpyridine to the target amine, highlighting the mass transition.

Part 4: Analytical Validation & Molecular Weight Confirmation[1]

Verifying the molecular weight is the primary Quality Control (QC) step.[1] However, distinguishing the N-methyl isomer from the ring-dimethyl isomers (e.g., 2-amino-4,6-dimethylpyridine) requires orthogonal techniques.[1]

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Expected Signal:

peak. -

Calculation:

-

Acceptance Criteria: Mass error < 5 ppm. If the mass is 123.09, it confirms the formula C₇H₁₀N₂, but not the structure.[1]

NMR Spectroscopy (Structural Proof)

To confirm the methyl group is on the Nitrogen (N-Me) and not the ring:

-

1H NMR (DMSO-d6):

-

N-Me signal: Look for a doublet at

~2.8-2.9 ppm (integrating to 3H).[1] It appears as a doublet due to coupling with the NH proton ( -

C6-Me signal: Singlet at

~2.3 ppm (integrating to 3H).[1] -

Aromatic Region: Three protons (H3, H4, H5).[1] H5 (triplet) and H3/H4 (doublets) pattern characteristic of 2,6-substitution.[1]

-

Analytical Logic Tree

Caption: Figure 2. Decision tree for validating molecular identity, distinguishing the target from structural isomers.

Part 5: Application in Drug Development (Case Study)

Tau PET Imaging (JNJ-64326067)

N,6-dimethylpyridin-2-amine is a critical intermediate in the synthesis of JNJ-64326067 , a high-affinity tracer for Tau protein aggregates in Alzheimer’s disease.[1]

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine NH acts as a donor, facilitating binding to the

-sheet rich regions of Tau fibrils.[1] -

Stoichiometry in Synthesis:

-

The synthesis involves coupling N,6-dimethylpyridin-2-amine with a fluorinated isoquinoline core.[1]

-

Calculation: To synthesize 1 gram of the final tracer (MW ~365), one requires precisely calculated equivalents of the amine.[1]

-

Example: 1.0 mmol of Core + 1.2 mmol of N,6-dimethylpyridin-2-amine (1.2 * 122.17 mg = 146.6 mg).[1] Precision here prevents difficult downstream purification of unreacted amine.[1]

-

Histone Demethylase Inhibitors

The scaffold is also used in inhibitors of EHMT1/EHMT2 (G9a), epigenetic regulators overexpressed in various cancers.[1] The N-methyl group improves metabolic stability compared to the primary amine (

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 578956, 3,6-Dimethyl-2-pyridinamine (Isomer Comparison). PubChem.[1][3][4] Retrieved from [Link][1]

-

Declercq, L., et al. (2016).[1] Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Vertex Pharmaceuticals. (2015).[1] Patent WO2015200709A1: Histone demethylase inhibitors.[1] WIPO.[1][3] Retrieved from [1]

Sources

Technical Guide: Solvent Compatibility & Solubility Profiling of N,6-Dimethylpyridin-2-amine

Executive Summary

This technical guide provides an in-depth analysis of the solubility and solvent compatibility profiles of N,6-dimethylpyridin-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., WRN helicase inhibitors, tyrosine kinase inhibitors).

Unlike simple crystalline solids, N,6-dimethylpyridin-2-amine often presents as a low-melting semi-solid or viscous oil at ambient conditions. This physical state necessitates a shift from traditional Solid-Liquid Equilibrium (SLE) solubility modeling to Liquid-Liquid Equilibrium (LLE) and Partition Coefficient (LogP/LogD) analysis. This guide outlines the thermodynamic principles governing its solvation, provides validated experimental protocols for solubility determination, and offers strategic recommendations for extraction and purification processes.

Physicochemical Profile

Understanding the fundamental properties of N,6-dimethylpyridin-2-amine is a prerequisite for selecting appropriate solvents. The compound features a pyridine ring substituted with a methyl group at the 6-position and a secondary methylamine at the 2-position.

| Property | Value / Descriptor | Relevance to Solubility |

| CAS Number | 97986-08-8 | Unique Identifier |

| Molecular Formula | C₇H₁₀N₂ | Small organic molecule |

| Molecular Weight | 122.17 g/mol | High diffusivity in solvents |

| Physical State (RT) | Pale yellow oil / Semi-solid | Suggests melting point near ambient (20–35°C) |

| Predicted LogP | ~1.6 | Moderately lipophilic; prefers organic phase |

| pKa (Base) | ~7.2 - 7.5 (Estimate) | Solubility is highly pH-dependent |

| H-Bond Donors | 1 (Secondary Amine) | Capable of H-bonding with alcohols/water |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Good solubility in protic solvents |

Structural Insight: The 2-aminopyridine motif allows for resonance stabilization, reducing the basicity of the exocyclic nitrogen compared to a standard secondary amine. However, the pyridine nitrogen remains basic, making the compound soluble in acidic aqueous media (forming a pyridinium salt) but lipophilic in basic or neutral media.

Solubility Thermodynamics & Solvent Interactions[1]

Miscibility vs. Solubility

Due to its low melting point, the "solubility" of the free base in organic solvents is often a question of miscibility .

-

High Miscibility: Methanol, Ethanol, Isopropanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, Toluene.

-

Limited Miscibility: Water (neutral pH), Hexanes (partial miscibility likely at low temperatures).

Thermodynamic Modeling (LLE Focus)

For process optimization (e.g., extraction), the partition coefficient (

The relationship between the distribution ratio (

-

pH < 5: The compound exists predominantly as the protonated cation (

). Solubility in water is high; solubility in organics (EtOAc, DCM) is low. -

pH > 9: The compound exists as the neutral free base (

). Solubility in water decreases; affinity for organic solvents increases.

Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents, we utilize the "like dissolves like" principle quantified by HSP. The interaction radius (

-

Predicted HSP for N,6-dimethylpyridin-2-amine:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~7.5 MPa

-

(H-Bonding): ~6.0 MPa

-

(Dispersion): ~19.0 MPa

Strategic Implication: Solvents with high

Experimental Protocols

Protocol A: Determination of Partition Coefficient (LogD)

For optimizing extraction efficiency.

Reagents: Phosphate buffer (pH 7.4), n-Octanol (or Ethyl Acetate), HPLC grade.

-

Preparation: Dissolve 10 mg of N,6-dimethylpyridin-2-amine in 5 mL of organic solvent (pre-saturated with buffer).

-

Equilibration: Add 5 mL of phosphate buffer (pre-saturated with organic solvent).

-

Agitation: Vortex for 5 minutes; allow phases to separate for 2 hours at 25°C.

-

Sampling: Carefully remove aliquots from both the upper (organic) and lower (aqueous) phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

Protocol B: Salt Screening for Solid Isolation

Since the free base is an oil, forming a salt is recommended for purification and solid handling.

-

Dissolution: Dissolve 100 mg of free base in 1 mL of Ethanol or Isopropanol.

-

Acid Addition: Add 1.1 equivalents of acid (e.g., HCl in dioxane, Oxalic acid, or Fumaric acid).

-

Crystallization:

-

Stir at room temperature for 1 hour.

-

If no precipitate forms, cool to 0°C.

-

Add anti-solvent (e.g., Diethyl ether or Hexane) dropwise until turbidity persists.

-

-

Isolation: Filter the resulting solid and dry under vacuum.

-

Validation: Measure Melting Point (Target > 100°C for stable solids).

Process Visualization

Workflow 1: pH-Dependent Extraction Strategy

This diagram illustrates the logic for isolating N,6-dimethylpyridin-2-amine from a reaction mixture.

Caption: pH-swing extraction logic to purify N,6-dimethylpyridin-2-amine based on its pKa.

Workflow 2: Salt Formation Decision Tree

Logic for converting the oily free base into a handleable solid.

Caption: Strategy for converting the oily free base into a stable crystalline salt.

Applications & Solvent Selection Table

For researchers developing formulations or synthetic routes, the following solvent compatibility table serves as a quick reference.

| Solvent Class | Representative Solvent | Solubility (Free Base) | Application Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction from basic aqueous layers. |

| Esters | Ethyl Acetate (EtOAc) | High | Preferred "green" solvent for extraction and chromatography. |

| Alcohols | Methanol, Ethanol | High | Ideal for salt formation and reactions; difficult to remove traces from oils. |

| Ethers | THF, MTBE | High | Good reaction solvent; MTBE useful for precipitation of salts. |

| Hydrocarbons | Hexane, Heptane | Low/Moderate | Use as an anti-solvent to crash out salts or induce crystallization. |

| Aprotic Polar | DMSO, DMF | High | Use only for high-temp reactions (S_NAr); difficult to remove during workup. |

References

-

PubChem. (2023).[1] Compound Summary: N,6-dimethylpyridin-2-amine (CID 3839092).[2] National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2024). WO2024187049A1 - Heterocyclic compounds as WRN inhibitors.[3] (Describes synthesis and workup using EtOAc/Dioxane). Retrieved from [3]

-

Organic Syntheses. (2021). Amination of Pyridine with Primary Amines. Org. Synth. 2021, 98, 363-373. (Provides analogous extraction protocols). Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to N,6-dimethylpyridin-2-amine and Its Synonyms in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with diverse applications.[1] Among the vast family of pyridine derivatives, N,6-dimethylpyridin-2-amine emerges as a crucial building block, offering a unique combination of steric and electronic properties for further chemical elaboration. This technical guide provides an in-depth exploration of N,6-dimethylpyridin-2-amine, its various synonyms, physicochemical properties, synthesis, reactivity, and its burgeoning role in the design and discovery of new therapeutic agents.

While often indexed under its systematic IUPAC name, N,6-dimethylpyridin-2-amine is also known by other designations which are crucial to recognize when navigating chemical databases and literature. A comprehensive understanding of these synonyms is paramount for efficient information retrieval.

Nomenclature and Identification: A Comprehensive Overview

The unambiguous identification of a chemical entity is fundamental to scientific communication and reproducibility. N,6-dimethylpyridin-2-amine is cataloged under several names and identifiers across various chemical databases.

Table 1: Synonyms and Identifiers for N,6-dimethylpyridin-2-amine

| Identifier Type | Identifier | Source |

| IUPAC Name | N,6-dimethylpyridin-2-amine | Alfa Chemistry[2] |

| CAS Number | 97986-08-8 | Alfa Chemistry[2] |

| Molecular Formula | C₇H₁₀N₂ | Alfa Chemistry[2] |

| Molecular Weight | 122.17 g/mol | Alfa Chemistry[2] |

| Canonical SMILES | CC1=NC(=CC=C1)NC | Alfa Chemistry[2] |

| InChIKey | PFVYSURSVXECJA-UHFFFAOYSA-N | Alfa Chemistry[2] |

It is imperative to distinguish N,6-dimethylpyridin-2-amine from its close structural relative, 2-amino-6-methylpyridine (CAS Number: 1824-81-3).[2] The latter lacks the N-methyl group, a seemingly minor difference that significantly alters its reactivity, nucleophilicity, and potential for derivatization. Synonyms for this related compound include 6-methylpyridin-2-amine and 2-amino-6-picoline.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of N,6-dimethylpyridin-2-amine is essential for its effective use in synthesis and for the characterization of its downstream products.

Table 2: Physicochemical Properties of N,6-dimethylpyridin-2-amine

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | Alfa Chemistry[2] |

| Hydrogen Bond Acceptor Count | 2 | Alfa Chemistry[2] |

| Complexity | 83 | Alfa Chemistry[2] |

Spectroscopic Characterization

The structural elucidation of N,6-dimethylpyridin-2-amine and its derivatives relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the C6-methyl group, and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the pyridine ring and the two methyl groups. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching (for the secondary amine), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of N,6-dimethylpyridin-2-amine can be approached through several strategic pathways, primarily involving the modification of a pre-existing pyridine core.

Synthetic Strategies

A plausible and efficient method for the synthesis of N,6-dimethylpyridin-2-amine involves the N-methylation of its precursor, 2-amino-6-methylpyridine.

Diagram 1: Proposed Synthesis of N,6-dimethylpyridin-2-amine

Caption: Proposed synthetic route to N,6-dimethylpyridin-2-amine.

Experimental Protocol: N-methylation of 2-amino-6-methylpyridine (Proposed)

-

Preparation: To a solution of 2-amino-6-methylpyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., sodium hydride or potassium carbonate) at 0 °C under an inert atmosphere.

-

Reaction: Stir the mixture for a predetermined time to allow for the deprotonation of the amino group.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N,6-dimethylpyridin-2-amine.

An alternative approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 6-methylpyridine derivative with methylamine.

Reactivity Profile

The reactivity of N,6-dimethylpyridin-2-amine is dictated by the interplay of the pyridine ring's electronics and the substituents.

-

Nucleophilicity of the Amino Group: The secondary amine at the 2-position is nucleophilic and can readily participate in reactions with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form a wide range of derivatives.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[3] However, the presence of the electron-donating amino and methyl groups at the 2- and 6-positions, respectively, activates the ring towards electrophilic attack, primarily at the 3- and 5-positions. Reactions such as nitration and halogenation can be achieved under controlled conditions.

-

Metal-Catalyzed Cross-Coupling Reactions: The pyridine nitrogen can act as a ligand for transition metals, facilitating various cross-coupling reactions. Furthermore, if a halogen is introduced onto the pyridine ring, it can serve as a handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to build more complex molecular architectures.

Applications in Drug Discovery and Development

The N,6-dimethylpyridin-2-amine scaffold and its derivatives are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[1]

As a Scaffold for Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. Derivatives of aminopyridines have been explored as inhibitors for a range of kinases. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent CDK2 inhibitors.[4] The N,6-dimethylpyridin-2-amine scaffold can be utilized to design and synthesize novel kinase inhibitors with improved potency and selectivity. For example, derivatives of 2-amino-4,6-dimethylpyrimidine have been developed as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[5][6]

Diagram 2: Generalized Kinase Inhibitor Design

Caption: Role of the aminopyridine scaffold in kinase inhibition.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for achieving greater receptor subtype selectivity.[7][8] The structural features of N,6-dimethylpyridin-2-amine make it an attractive starting point for the synthesis of libraries of compounds to be screened for allosteric modulation of GPCRs.

Conclusion and Future Perspectives

N,6-dimethylpyridin-2-amine is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the generation of diverse molecular architectures with potential therapeutic applications. While much of the current literature focuses on its close relatives, the strategic importance of N,6-dimethylpyridin-2-amine is becoming increasingly recognized. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and the exploration of its derivatives as modulators of a wider range of biological targets. The insights provided in this technical guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their scientific endeavors.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Therapeutic Potential of N,6-Dimethylpyridin-2-amine Derivatives

Executive Summary

The N,6-dimethylpyridin-2-amine scaffold (systematically N-methyl-6-methylpyridin-2-amine) represents a privileged pharmacophore in modern medicinal chemistry. While the parent 2-aminopyridine is a ubiquitous ligand in kinase and enzyme inhibition, the specific N,6-dimethyl substitution pattern offers unique physicochemical advantages. This structural motif is critical in the design of Tau Positron Emission Tomography (PET) tracers for Alzheimer’s disease (e.g., JNJ-64326067) and selective kinase inhibitors (JAK2, LRRK2).

This guide analyzes the biological activity of derivatives built upon this core, focusing on structure-activity relationships (SAR), mechanistic binding modes, and synthetic protocols.

Chemical Scaffold Analysis: The "Methyl Effect"

The N,6-dimethylpyridin-2-amine core is not merely a passive linker; it is a tunable electronic and steric module.

Physicochemical Properties[1][2][3]

-

Lipophilicity (LogD): The addition of methyl groups at the N-exocyclic and C6-endocyclic positions significantly increases lipophilicity compared to the unsubstituted 2-aminopyridine. This is crucial for Central Nervous System (CNS) penetration (Blood-Brain Barrier permeability).

-

Metabolic Stability: The C6-methyl group blocks a primary site of oxidative metabolism (pyridine

-oxidation) by Cytochrome P450 enzymes, extending the half-life of the derivative. -

Conformational Control: The N-methyl group removes a hydrogen bond donor and introduces steric bulk, often forcing the molecule into a specific conformation that favors binding to hydrophobic pockets in enzymes or protein aggregates (e.g., Tau fibrils) while reducing off-target binding (e.g., Monoamine Oxidase B).

Primary Therapeutic Application: Tau PET Imaging

The most high-impact application of this scaffold is in the development of radiotracers for neurodegenerative diseases.

Case Study: JNJ-64326067 (JNJ-067)

Target: Phosphorylated Tau aggregates (Paired Helical Filaments).

Role of Scaffold: The aminopyridine core serves as the binding anchor. The specific methylation pattern optimizes selectivity against

| Parameter | Value / Observation |

| Binding Affinity (Ki) | 2.4 nM (Human AD Brain Homogenate) |

| Selectivity | >1000-fold vs. |

| LogD (pH 7.4) | 3.51 (Optimized for CNS entry) |

| Off-Target Binding | Negligible MAO-A/MAO-B affinity (attributed to steric constraints of the scaffold) |

Mechanism of Action

JNJ-64326067 binds to the

Secondary Applications: Kinase & Epigenetic Inhibition

JAK2 and LRRK2 Inhibition

Derivatives of 2-amino-6-methylpyridine have been identified as potent ATP-competitive inhibitors.

-

JAK2 (Janus Kinase 2): Used in myeloproliferative neoplasms. Derivatives show IC50 values as low as 9 nM .[1] The pyridine nitrogen typically accepts a hydrogen bond from the hinge region of the kinase ATP pocket.

-

LRRK2 (Parkinson's Target): 2-aminopyridine hits have been optimized using homology models (MLK1) to produce lead compounds with in vivo activity.[2]

Epigenetic Modulation (EHMT1/2)

While quinazolines are common for G9a (EHMT2) inhibition, 2-aminopyridine derivatives serve as bioisosteres. They function by mimicking the histone lysine tail, inserting into the substrate binding channel of the methyltransferase.

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram illustrates the functional logic of the N,6-dimethylpyridin-2-amine scaffold.

Figure 1: SAR map detailing the functional contribution of each position on the N,6-dimethylpyridin-2-amine core.

Experimental Protocols

Synthesis of Derivatives via Buchwald-Hartwig Coupling

This protocol describes the coupling of the N,6-dimethylpyridin-2-amine core (or its precursor 2-amino-6-methylpyridine followed by methylation) to an aryl halide to generate bioactive derivatives.

Safety Warning: 2-Amino-6-methylpyridine is fatal in contact with skin and toxic if swallowed.[3] All operations must be performed in a fume hood with double nitrile gloves and appropriate PPE.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-amino-6-methylpyridine (1.2 equiv)[4]

-

Pd(OAc)2 (5 mol%)

-

Xantphos (10 mol%)

-

Cs2CO3 (2.0 equiv)

-

Dioxane (Anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-amino-6-methylpyridine (1.2 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), Xantphos (29 mg, 0.10 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

-

Solvation: Add anhydrous Dioxane (5 mL) via syringe under Argon flow.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor reaction progress via TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

N-Methylation (if starting from unmethylated amine): Treat the coupled product with NaH (1.1 equiv) in DMF at 0°C, followed by addition of MeI (1.1 equiv). Stir at RT for 2 hours.

In Vitro Tau Binding Assay (Radioligand Displacement)

To validate biological activity, the affinity of the derivative for Tau aggregates is measured.

-

Tissue Source: Human AD brain homogenate (frontal cortex) rich in neurofibrillary tangles.

-

Ligand: [3H]-JNJ-067 (or equivalent reference standard).

-

Incubation: Incubate 10 nM radioligand with tissue homogenate and varying concentrations of the test derivative (10 pM to 10 µM) in PBS (pH 7.4) with 0.1% BSA for 120 minutes at RT.

-

Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold PBS.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Figure 2: General synthetic pathway for accessing N,6-dimethylpyridin-2-amine derivatives.

References

-

Discovery of JNJ-64326067: Vermeiren, C., et al. "The tau positron-emission tomography tracer JNJ-64326067 binds to the aggregate core of tau fibrils." Alzheimer's & Dementia, 2020.[5]

-

Clinical Evaluation of Tau Tracers: Schmidt, M.E., et al. "Clinical evaluation of [18F]JNJ-64326067, a novel candidate PET tracer for the detection of tau pathology in Alzheimer’s disease."[6] European Journal of Nuclear Medicine and Molecular Imaging, 2020.

-

JAK2 Inhibitor SAR: Liu, Y., et al. "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors."[1][7] Chinese Chemical Letters, 2022.

-

EHMT2/G9a Inhibitors: Vedadi, M., et al. "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells." Nature Chemical Biology, 2011.

-

Safety Data Sheet (2-Amino-6-methylpyridine): Jubilant Ingrevia. "Safety Data Sheet: 2-Amino-6-methylpyridine."

Sources

- 1. researchgate.net [researchgate.net]

- 2. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel SAR for quinazoline inhibitors of EHMT1 and EHMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of [18F]-JNJ-64326067-AAA tau PET tracer in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]

Methodological & Application

N,6-dimethylpyridin-2-amine in Sonogashira cross-coupling

Application Note: High-Efficiency Sonogashira Coupling of N,6-Dimethylpyridin-2-amine Derivatives

Part 1: Executive Summary & Strategic Context

N,6-dimethylpyridin-2-amine (CAS: 767-10-2) represents a privileged scaffold in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, nitric oxide synthase (NOS) regulators, and CNS-active agents. While the parent molecule acts as a nucleophile in Buchwald-Hartwig aminations, its utility in Sonogashira cross-coupling arises primarily through its halogenated derivatives (e.g., 3-bromo- or 5-iodo-N,6-dimethylpyridin-2-amine).

This guide addresses the specific challenges of performing Sonogashira coupling on this electron-rich, nitrogen-dense heterocycle. Unlike simple aryl halides, the 2-aminopyridine core presents unique difficulties: catalyst poisoning via the free amine/pyridine nitrogen and sluggish oxidative addition due to the electron-donating nature of the amino group.

Key Technical Directive: Successful coupling requires a protocol that mitigates nitrogen coordination to the Palladium center while overcoming the electronic deactivation of the pyridine ring. This note details a robust Pd/Cu-catalyzed system optimized for these substrates.

Part 2: Scientific Integrity & Mechanistic Logic

The Electronic & Steric Challenge

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide.[1][2][3][4] For N,6-dimethylpyridin-2-amine derivatives, two mechanistic factors dictate the reaction success:

-

Electronic Deactivation: The oxidative addition of Pd(0) into the C-X bond is the rate-limiting step. The 2-methylamino group (-NHMe) is a strong electron donor (resonance). This increases electron density on the pyridine ring, stabilizing the C-X bond and making oxidative addition slower compared to electron-deficient pyridines (e.g., 2-chloropyridine).

-

Implication: Higher temperatures (>80°C) or electron-rich ligands (e.g., phosphines) are required to facilitate this step.

-

-

Catalyst Sequestration: The substrate contains two Lewis-basic sites: the pyridine nitrogen (N1) and the exocyclic amine (N-Me). These can coordinate to Pd(II) species, potentially forming stable, unreactive "off-cycle" complexes (PdL2(Substrate)2), effectively poisoning the catalyst.

-

Implication: High ligand-to-metal ratios (L:Pd > 2:1) or bulky ligands are necessary to outcompete substrate binding.

-

The Solution: The "Ligand-Overload" Strategy

To counteract these issues, this protocol utilizes Triphenylphosphine (PPh3) in excess or bidentate ligands like dppf , combined with a copper co-catalyst to accelerate the transmetallation step. The use of a polar aprotic solvent (DMF or DMSO) is critical to solubilize the polar substrate and stabilize the charged intermediates.

Part 3: Detailed Experimental Protocol

Target Reaction: Coupling of 3-bromo-N,6-dimethylpyridin-2-amine with Phenylacetylene .

Reagents & Materials

| Component | Specification | Role |

| Substrate | 3-bromo-N,6-dimethylpyridin-2-amine (1.0 equiv) | Electrophile |

| Alkyne | Phenylacetylene (1.2 equiv) | Nucleophile |

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Palladium Source |

| Co-Catalyst | CuI (5 mol%) | Activates Alkyne |

| Ligand Additive | PPh₃ (10 mol%) | Stabilizes Pd(0), prevents poisoning |

| Base | Triethylamine (Et₃N) (3.0 equiv) | Neutralizes HBr, regenerates Cu |

| Solvent | Anhydrous DMF (0.2 M concentration) | Medium |

Step-by-Step Procedure

1. Pre-Reaction Setup (Inert Atmosphere Essential):

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

Why: Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming the starting material and generating impurities.

2. Reagent Addition:

-

Add 3-bromo-N,6-dimethylpyridin-2-amine (215 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and extra PPh₃ (26 mg, 0.10 mmol) to the tube.

-

Note: Adding extra phosphine ligand helps shift the equilibrium away from Pd-substrate coordination complexes.

3. Solvent & Base Introduction:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (3 cycles).[5]

-

Inject Anhydrous DMF (5.0 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

-

Inject Phenylacetylene (0.13 mL, 1.2 mmol) last.

4. Reaction Phase:

-

Heat the mixture to 90°C in an oil bath. Stir vigorously.

-

Monitor by TLC or LC-MS at 1 hour, 3 hours, and 6 hours.

-

Endpoint: Disappearance of the bromide starting material. The product usually appears as a fluorescent spot on TLC.

5. Work-up & Purification:

-

Cool to room temperature.[6][7][8] Dilute with Ethyl Acetate (30 mL).

-

Wash with Water (3 x 10 mL) to remove DMF and salts.

-

Wash with Brine (1 x 10 mL). Dry over Na₂SO₄.[5]

-

Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (gradient 90:10 to 60:40). The amino group makes the product polar; adding 1% Et₃N to the eluent can reduce streaking.

Part 4: Visualization & Logic Mapping

Figure 1: Mechanistic Pathway & Competitive Inhibition

This diagram illustrates the standard catalytic cycle versus the "poisoning" pathway specific to aminopyridines.

Caption: The catalytic cycle highlights the competitive inhibition by the aminopyridine substrate (grey node) and the necessity of excess ligand to restore the active Pd(0) species.

Figure 2: Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

Caption: Troubleshooting logic for optimizing Sonogashira coupling of aminopyridines.

Part 5: Troubleshooting & Critical Parameters

| Issue | Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or lack of ligand. | Increase PPh₃ loading to 10-20 mol%. Ensure strictly anaerobic conditions. |

| No Reaction (SM Recovery) | Deactivated pyridine ring prevents oxidative addition. | Switch to a more active catalyst system: Pd(dppf)Cl₂ or Pd(tBu₃P)₂ . Increase temp to 100-110°C. |

| Alkyne Homocoupling | Presence of Oxygen. | Degas solvents via freeze-pump-thaw. Add the alkyne slowly via syringe pump. |

| Product Streaking on TLC | Interaction of the basic pyridine/amine with silica. | Pre-treat silica plates with 5% Et₃N in Hexanes or add 1% Et₃N to the mobile phase. |

Part 6: References

-

Zhu, Q., et al. (2017).[4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[4]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Li, M., et al. (2016).[9] One-pot, two-step conversion of alkynes to α-amino ketones.[9] RSC Advances, 6, 93325-93329.[9]

-

Colby, D. A., et al. (2008).[10] Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[10] Journal of the American Chemical Society, 130(11), 3645-3651.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot, two-step conversion of alkynes to α-amino (α,α-diamino) ketones with a DMF-activated N-bromoimide strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]

Application Notes & Protocols: N,6-dimethylpyridin-2-amine as a Versatile Ligand for Transition Metal Coordination

Foreword

The field of coordination chemistry is continually driven by the rational design of ligands that can impart specific steric and electronic properties to a metal center. Aminopyridines represent a robust and versatile class of ligands, widely employed in catalysis, materials science, and medicinal chemistry.[1] This guide focuses on a specific, yet highly promising, derivative: N,6-dimethylpyridin-2-amine. The strategic placement of a methyl group ortho to the pyridine nitrogen introduces steric bulk that can influence coordination geometries, stabilize reactive intermediates, and modulate catalytic activity. This document serves as a comprehensive technical guide for researchers, providing both foundational knowledge and actionable protocols for the synthesis, characterization, and application of N,6-dimethylpyridin-2-amine and its transition metal complexes.

Section 1: The Ligand - Synthesis and Characterization of N,6-dimethylpyridin-2-amine

Rationale and Structural Considerations

N,6-dimethylpyridin-2-amine is an N,N'-donor ligand with the potential for bidentate chelation through the pyridine ring nitrogen and the exocyclic amino group. The presence of the C6-methyl group provides significant steric hindrance near the primary coordination site (the pyridine nitrogen), which can be exploited to:

-

Promote specific coordination geometries (e.g., distorted tetrahedral or square planar).

-

Prevent the formation of undesired polymeric or oligomeric species.

-

Create a well-defined coordination pocket that can influence substrate selectivity in catalytic applications.

The amino group provides an additional coordination site and can be deprotonated to form an aminopyridinato ligand, which offers different electronic properties and stronger metal-ligand bonds.[2]

Caption: Chemical structure of N,6-dimethylpyridin-2-amine.

Protocol: Synthesis of N,6-dimethylpyridin-2-amine

Several synthetic routes exist for aminopyridines, including the classical Tschitschibabin amination.[3] The following protocol is a common laboratory-scale procedure adapted from established methods for similar compounds.

Reaction Scheme: 2-Amino-6-methylpyridine → N,6-dimethylpyridin-2-amine

Materials:

-

2-Amino-6-methylpyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of starting material) to the flask.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: The NaH acts as a strong base to deprotonate the amino group, forming the corresponding sodium amide. This is a crucial activation step, as the resulting anion is a much stronger nucleophile than the neutral amine. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful, slow addition at 0 °C under an inert atmosphere.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. The reaction can be gently heated to 40 °C to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.1 eq) dropwise via syringe.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Data

The identity and purity of the synthesized N,6-dimethylpyridin-2-amine should be confirmed by standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.4 (t, 1H, pyridine-H4), 6.5 (d, 1H, pyridine-H5), 6.3 (d, 1H, pyridine-H3), 4.8 (br s, 1H, NH), 2.9 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃). |